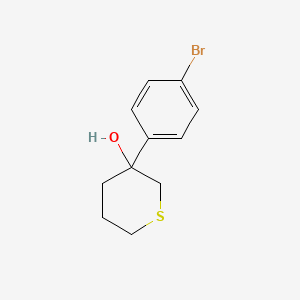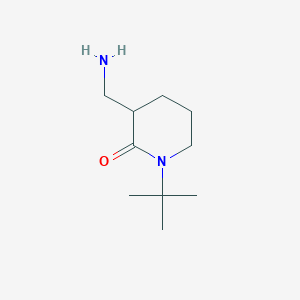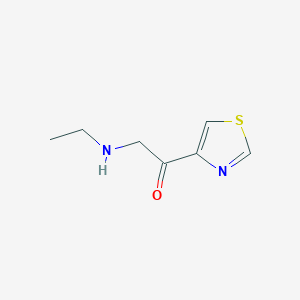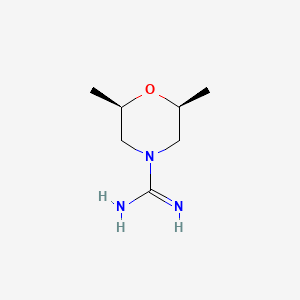
3-(4-Bromophenyl)thian-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)thian-3-ol is an organic compound with the molecular formula C₁₁H₁₃BrOS It is a thian-3-ol derivative, characterized by the presence of a bromophenyl group attached to the thian-3-ol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)thian-3-ol typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied in the formation of carbon-carbon bonds and involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing complex organic molecules.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)thian-3-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., Br₂), nucleophiles (e.g., NaOH)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
3-(4-Bromophenyl)thian-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)thian-3-ol involves its interaction with specific molecular targets and pathways. The thian-3-ol core and the bromophenyl group contribute to its reactivity and binding affinity. The compound may exert its effects through various mechanisms, such as inhibition of enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with potential biological activities.
1-(2-(1H-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea: A compound with potent activity against HIV-1.
2,6-Bis(4-bromophenyl)-4-(naphthalen-1-yl)pyridine: A pyridine-containing compound used in optical materials.
Uniqueness
3-(4-Bromophenyl)thian-3-ol is unique due to its specific structural features, such as the thian-3-ol core and the bromophenyl group
Properties
Molecular Formula |
C11H13BrOS |
|---|---|
Molecular Weight |
273.19 g/mol |
IUPAC Name |
3-(4-bromophenyl)thian-3-ol |
InChI |
InChI=1S/C11H13BrOS/c12-10-4-2-9(3-5-10)11(13)6-1-7-14-8-11/h2-5,13H,1,6-8H2 |
InChI Key |
WSVMFWDKEJPCFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)(C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-4-methylpentanamide](/img/structure/B15258596.png)
![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B15258633.png)



![4-[3-(2-Cyanoacetyl)-2-oxopiperidin-1-yl]benzonitrile](/img/structure/B15258657.png)

![5-[cyclopropyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B15258665.png)



![N-[3-(aminomethyl)phenyl]-2-(pyrrolidin-1-yl)acetamide](/img/structure/B15258692.png)

![Tert-butyl N-[4-(oxiran-2-YL)butyl]carbamate](/img/structure/B15258705.png)
